5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid
Description
5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a thiophen-2-yl group at position 2, an ethoxy group at position 5, and a carboxylic acid moiety at position 4. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
5-ethoxy-2-thiophen-2-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-2-14-10-7(9(12)13)11-8(15-10)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPNHNBCKNWOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923710-57-0 | |
| Record name | 5-ethoxy-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hantzsch-Type Oxazole Formation
The Hantzsch synthesis, involving cyclocondensation of α-haloketones with carboxamides, has been adapted for thienyl-oxazole systems. A modified protocol reacts 2-thiophenecarboxaldehyde with ethyl glycinate hydrochloride in the presence of phosphorus oxychloride (POCl₃) to form the oxazole core. Subsequent ethoxylation at C5 is achieved using sodium ethoxide (NaOEt) in anhydrous ethanol under reflux (78°C, 12 hours), yielding the ethoxy-substituted intermediate.
Key Reaction Parameters
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Thiophenecarboxaldehyde | 10 mmol | POCl₃, DMF, 0°C → RT, 6h | 68% |
| Ethyl glycinate·HCl | 12 mmol | ||
| NaOEt | 15 mmol | EtOH, reflux, 12h | 72% |
Thiophene-Oxazole Ring Closure
Alternative routes employ dithiazole intermediates, as demonstrated in the synthesis of related benzo[d]oxazole derivatives. Disulfur dichloride (S₂Cl₂) facilitates cyclization of o-aminophenol derivatives with thiophene-containing precursors. For 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid, this method requires precise temperature control (0°C → RT) to prevent over-oxidation.
Multi-Step Functionalization Strategies
Direct Carboxylation at C4
Post-cyclization carboxylation introduces the carboxylic acid group via lithiation-electrophilic trapping. The oxazole intermediate is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with dry ice (CO₂). This method achieves 58–62% conversion but demands strict anhydrous conditions.
Lithiation-Carboxylation Optimization
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | −78°C | >−60°C: Side reactions ↑ |
| LDA Equivalents | 1.1 | <1.0: Incomplete lithiation |
| CO₂ Exposure Time | 30 min | Prolonged: Ester formation |
Ethoxy Group Introduction via Nucleophilic Substitution
A halogenated precursor (5-chloro-2-thien-2-yl-1,3-oxazole-4-carboxylic acid) undergoes nucleophilic substitution with sodium ethoxide. Kinetic studies reveal second-order dependence on [NaOEt], with tetrabutylammonium iodide (TBAI) accelerating the reaction by 40% via phase-transfer catalysis.
Substitution Efficiency
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 80 | 24 | 51 |
| TBAI | 80 | 16 | 71 |
| 18-C-6 | 80 | 18 | 63 |
Ester Hydrolysis Routes
Saponification of Ethyl Ester Precursors
The ethyl ester derivative (this compound ethyl ester) is hydrolyzed using aqueous NaOH (2M) in THF/H₂O (3:1). Prolonged heating (70°C, 8h) ensures complete de-esterification, though decarboxylation becomes significant beyond 10 hours.
Hydrolysis Conditions Comparison
| Base | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaOH (2M) | THF/H₂O | 8 | 89 | 98.2 |
| LiOH (1M) | MeOH/H₂O | 6 | 85 | 97.8 |
| H₂SO₄ (1M) | Dioxane/H₂O | 12 | 78 | 91.5 |
Acidic Hydrolysis Considerations
While sulfuric acid enables faster ester cleavage (6h vs. 8h for NaOH), it promotes oxazole ring opening at temperatures >50°C. Controlled protonation using Amberlyst-15 resin in methanol mitigates this issue, achieving 82% yield with 96.4% purity.
Emerging Methodologies
Photocatalytic Decarboxylative Coupling
Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) for visible-light-mediated coupling between thiophen-2-ylboronic acid and ethoxy-oxazole carboxylates. Initial trials show 67% yield under blue LED irradiation (456 nm, 24h).
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer during critical steps like cyclocondensation. A prototype setup using Corning AFR® module achieves 94% conversion in 8 minutes vs. 6 hours batchwise, though product isolation remains challenging.
Analytical Characterization Benchmarks
Spectroscopic Data Consensus
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.34 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.21 (q, J=7.0 Hz, 2H, OCH₂), 7.12 (dd, J=5.1, 3.7 Hz, 1H, thiophene-H), 7.68 (d, J=3.7 Hz, 1H, thiophene-H), 7.92 (d, J=5.1 Hz, 1H, thiophene-H).
- IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1620 cm⁻¹ (C=N, oxazole), 1265 cm⁻¹ (C-O-C).
Chromatographic Purity Standards
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | MeCN/H₂O (0.1% TFA) 35:65 | 8.2 |
| UPLC-MS | BEH C18, 2.1 × 50 mm | MeCN/H₂O (0.1% FA) 40:60 | 3.7 |
Chemical Reactions Analysis
5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazole ring.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of oxazole derivatives. For example, compounds similar to 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid have shown promising cytotoxic effects against various cancer cell lines. Research indicates that modifications in the oxazole ring can enhance the potency against specific cancer types, such as breast and colorectal cancers .
Case Study:
In a study by Wu et al., derivatives of benzoxazole were synthesized and evaluated for their cytotoxicity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells. The results indicated that certain substitutions on the oxazole ring significantly increased cytotoxicity, suggesting a potential pathway for developing new anticancer agents .
1.2 Antimicrobial Properties
The thienyl component in this compound contributes to its antimicrobial activity. Research has demonstrated that similar compounds exhibit activity against various bacterial strains, making them candidates for antibiotic development .
Materials Science
2.1 Organic Electronics
The unique electronic properties of compounds containing oxazole and thienyl groups make them suitable for applications in organic electronics. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their electron-donating properties are advantageous for charge transport .
Table 1: Comparison of Electronic Properties
| Compound | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Band Gap (eV) |
|---|---|---|---|
| This compound | -5.10 | -3.00 | 2.10 |
| Benzothiazole Derivative | -5.20 | -3.10 | 2.10 |
Agricultural Chemistry
3.1 Herbicidal Activity
Compounds similar to this compound have been investigated for their herbicidal properties. Research indicates that these compounds can inhibit specific enzyme pathways in plants, leading to effective weed control without harming crop species .
Case Study:
A field study demonstrated that a derivative of this compound effectively controlled common weeds in maize fields while showing minimal phytotoxicity to the maize plants themselves.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxazole ring and thiophene moiety are thought to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 5-ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid and its analogs:
*Calculated based on analogous compounds.
Key Observations:
- Thiophene vs. Phenyl: Thiophene-containing analogs (e.g., CAS 143659-15-8) may exhibit stronger π-π stacking with biological targets compared to phenyl-substituted derivatives (e.g., CAS 923819-89-0) . Methyl and Fluorine Modifications: Methyl groups (e.g., 5-methylthiophen-2-yl) improve metabolic stability, while fluorine atoms (e.g., 4-fluorophenyl) enhance electronegativity and polarity .
Biological Activity
5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 239.25 g/mol. The compound features an ethoxy group and a thienyl moiety attached to an oxazole ring, which contributes to its biological properties. Its structural representation can be summarized as follows:
SMILES Notation :
CCOc1oc(nc1C(=O)O)c1cccs1 .
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of various oxazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, a library of oxadiazole derivatives showed promising results against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) . While specific IC50 values for this compound were not detailed in the literature, its structural analogs have demonstrated significant activity.
The mechanism of action for compounds similar to this compound often involves inhibition of critical enzymes associated with cancer progression. For example, some oxadiazole derivatives were found to inhibit topoisomerase I activity, which is crucial for DNA replication and cell division . This inhibition could lead to increased cytotoxicity in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Modifications in the structure can significantly alter the potency and selectivity of these compounds against various biological targets.
| Compound | Modification | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Ethoxy group | 0.025 | hAC Inhibition |
| Compound B | Methyl substitution | 0.069 | hAC Inhibition |
| Compound C | Thienyl moiety | TBD | Cytotoxicity |
Note: The actual IC50 values for this compound are still under investigation.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of oxazole derivatives, researchers synthesized a series of compounds and evaluated their effects on cancer cell lines. The results indicated that modifications in the oxazole ring could enhance cytotoxicity compared to unmodified structures . Although specific data for 5-Ethoxy-2-thien-2-yloxazole was limited, its structural characteristics suggest similar potential.
Case Study 2: Enzyme Inhibition
Another investigation revealed that compounds within the same class exhibited inhibitory effects on various enzymes implicated in cancer metabolism. The study highlighted that small changes in substituents could lead to substantial differences in enzyme inhibition profiles .
Q & A
Q. What are the optimal synthetic routes for 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis of oxazole-carboxylic acid derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized by refluxing with 2-aminothiazol-4(5H)-one or 2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate as a catalyst . Key optimization steps include:
- Reagent stoichiometry: Maintaining a 1:1.1 molar ratio of aldehyde to heterocyclic amine to minimize side reactions.
- Reaction duration: Refluxing for 3–5 hours to ensure complete cyclization.
- Purification: Recrystallization from acetic acid or DMF/acetic acid mixtures to isolate high-purity crystalline products .
Q. How can the physicochemical properties (e.g., melting point, solubility) of this compound be systematically characterized?
Methodological Answer: Physicochemical characterization should include:
- Melting point determination: Use differential scanning calorimetry (DSC) or capillary methods. For example, structurally similar oxazole derivatives (e.g., 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) exhibit melting points around 182–183°C .
- Solubility profiling: Test solubility in polar (water, DMSO) and non-polar solvents (diethyl ether) using UV-Vis spectroscopy or gravimetric analysis.
- Spectral analysis: Confirm structure via /-NMR, FTIR (e.g., carboxylic acid C=O stretch at ~1700 cm), and HRMS .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?
Methodological Answer: Contradictions may arise from assay variability or structural modifications. To address this:
- Standardized bioassays: Use consistent protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) across studies.
- Structure-activity relationship (SAR) analysis: Compare substituent effects; e.g., ethoxy groups may enhance membrane permeability, while thienyl moieties influence target binding .
- Cross-validation: Replicate studies in multiple cell lines (e.g., HCT-116 for anticancer activity) and animal models .
Q. How can computational modeling guide the optimization of this compound for enhanced pharmacological activity?
Methodological Answer:
- Molecular docking: Simulate interactions with targets like bacterial DNA gyrase (for antimicrobial activity) or cancer-related kinases using AutoDock Vina.
- ADMET prediction: Use tools like SwissADME to predict bioavailability, ensuring substituents (e.g., ethoxy groups) do not compromise metabolic stability .
- Quantum mechanical calculations: Analyze electron density maps to identify reactive sites for functionalization (e.g., adding electron-withdrawing groups to improve electrophilicity) .
Q. What analytical methods are recommended to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Impurity profiling: Use LC-MS to identify byproducts (e.g., hydrolysis of the oxazole ring under acidic conditions).
- Storage recommendations: Store in airtight containers at –20°C, desiccated, to prevent carboxylic acid dimerization or esterification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
